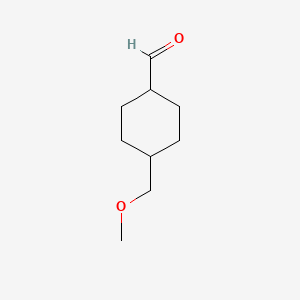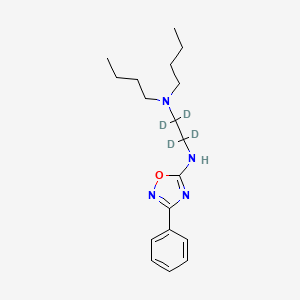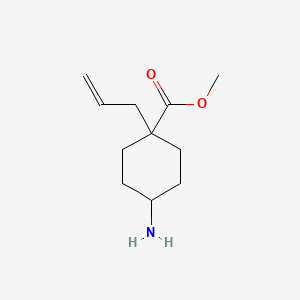
Tazarotene-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazarotene-d8 is the deuterium labeled Tazarotene . Tazarotene is a third-generation prescription topical retinoid primarily used for the treatment of plaque psoriasis and acne . It is also used as a therapeutic for photoaged and photodamaged skin . It is a member of the acetylenic class of retinoids .
Synthesis Analysis
The synthesis of Tazarotene-d8 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The molecular formula of Tazarotene-d8 is C21H13D8NO2S . The molecular weight is 359.51 .Chemical Reactions Analysis
Tazarotene-d8 is a selective retinoic acid receptor (RAR) agonist . It is used for the treatment of plaque psoriasis and acne vulgaris . The exact chemical reactions involved in its mechanism of action are not detailed in the search results.Physical And Chemical Properties Analysis
Tazarotene-d8 has a molar mass of 351.46 . The melting point is 103-105°C .Wissenschaftliche Forschungsanwendungen
Transdermal Drug Delivery
Tazarotene-d8 has been studied for its potential in transdermal drug delivery . This involves the delivery of drugs through the skin for systemic distribution. In a study, Tazarotene-d8’s transdermal delivery potential was investigated, focusing on its application for joint-related conditions . The results validated that Tazarotene-d8 can permeate porcine skin and accumulate in articular cartilage in detectable amounts .
Treatment of Joint-Related Conditions
The same study also highlighted the potential use of Tazarotene-d8 for the treatment of joint-related conditions , specifically hand osteoarthritis . The detection of Tazarotene-d8 and tazarotenic acid in both the in vitro permeation studies and the pilot study on porcine joints validate the drug’s potential therapeutic use for hand osteoarthritis .
Retinoid-Based Drug Alternative
Tazarotene-d8 is a third-generation synthetic retinoid . Retinoid-based drugs, while effective, are associated with systemic toxicity. Topical alternatives like Tazarotene-d8 offer a safer option .
Treatment of Skin Conditions
Tazarotene-d8, being a retinoid, holds promise in the treatment of various skin conditions . Retinoids are known to downregulate markers of keratinocyte differentiation and proliferation, as well as inflammation .
Controlled Drug Release
Tazarotene-d8 could be used in controlled drug release systems. Such systems aim to deliver drugs at a rate determined by the needs of the body over a period of treatment .
Research into Retinoic Acid Pathway
Recent discoveries associating the retinoic acid pathway to osteoarthritis have sparked a growing interest in exploring the potential of retinoids like Tazarotene-d8 in addressing the unmet need for therapeutic interventions for the disease .
Wirkmechanismus
- Although the exact mechanism remains unclear, this binding likely leads to gene expression modulation .
- Downstream effects include reduced mottling, hyperpigmentation, sallowness, and fine/coarse wrinkling in sun-damaged skin .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Zukünftige Richtungen
Despite having a relatively good prognosis in terms of mortality, the tumor growth and treatment-caused morbidity as well as treatment costs provide a reasonable rationale to further look for new treatment modalities or adjustment of existing ones . Tazarotene may circumvent the problem of TCS tachyphylaxis, due to its sustained efficacy and provide tolerability benefits .
Eigenschaften
IUPAC Name |
ethyl 6-[2-[4,4-bis(trideuteriomethyl)-2,3-dihydrothiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQICQVSFDPSEI-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCSC2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tazarotene-d8 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 3-[2-(Ethylsulfonyl)propyl]glutarate](/img/structure/B586891.png)
![Dimethyl 3-Hydroxy-3-[2-(ethylsulfonyl)propyl]glutarate](/img/structure/B586893.png)
![3-Cyclopropylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B586895.png)


